molecular formula C15H16N2O4 B1365883 N-(3,4-Dimethoxybenzyl)-2-nitroaniline CAS No. 5729-19-1

N-(3,4-Dimethoxybenzyl)-2-nitroaniline

Cat. No.: B1365883
CAS No.: 5729-19-1
M. Wt: 288.3 g/mol
InChI Key: GNUZCONTOLKVBR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-nitroaniline is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and methanol. This compound has been found to have several interesting properties that make it useful in various scientific applications.

Scientific Research Applications

  • Protecting Group in Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group, a component of N-(3,4-Dimethoxybenzyl)-2-nitroaniline, is used as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. This group can be removed rapidly from oligoribonucleotides by treatment with oxidizing agents without damaging the glycosidic bonds, making it a valuable tool in nucleoside chemistry (Takaku, Ito, & Imai, 1986).

  • Study of Intermolecular Interactions : N-(2′-Hydroxy-4′-N,N-dimethylaminobenzylidene)-4-nitroaniline (a related compound) has been used to study donor-acceptor interactions in various environments using UV/Vis spectroscopy. This research helps in understanding the effects of different solvents and solid environments on molecular properties (El-Sayed et al., 2003).

  • As a New N-Protecting Group : The 3,4-dimethoxybenzyl group is also used to N-protect 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating its versatility as a protecting group in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).

  • In Organic Synthesis Intermediates : N,N-Dimethyl-4-nitrobenzylamine, related to this compound, is an important intermediate in organic synthesis, with applications in medicine, pesticides, and chemicals (Wang Ling-ya, 2015).

  • Photosensitive Protecting Groups in Synthetic Chemistry : The 3,4-dimethoxybenzyl group, as part of the broader category of photosensitive protecting groups, shows promise in altering the properties of compounds simply through irradiation (Amit, Zehavi, & Patchornik, 1974).

  • Crystal Structure Analysis : Studies on compounds such as 2-[(3,4-Dimethoxybenzyl)(methyl)amino]-2-phenylethanol provide insight into the effects of substituents on crystal structures, which is crucial for material science and pharmaceutical applications (Urtiaga et al., 1995).

  • In Photocaging and Controlled Release Applications : The 4,5-dimethoxy-2-nitrobenzyl photocaging group, closely related to this compound, is used for the controlled release of proteins, peptides, and other biomolecules, providing a method for spatiotemporal control in biological and chemical processes (Rakauskaitė et al., 2021).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUZCONTOLKVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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